molecular formula C15H12Cl2O3S3 B2861111 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate CAS No. 298216-04-3

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate

Cat. No.: B2861111
CAS No.: 298216-04-3
M. Wt: 407.34
InChI Key: GNRXEVQSWPEPII-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate is a sulfonate ester featuring a 1,3-dithiolane ring fused to a phenyl group and a 2,5-dichlorobenzenesulfonate moiety. The 1,3-dithiolane ring, a five-membered heterocycle containing two sulfur atoms, is notable for its conformational flexibility and electron-rich nature, which influence reactivity and intermolecular interactions . This compound is synthesized via the protection of aldehyde groups with ethanedithiol, a method analogous to the preparation of 4-(1,3-dithiolan-2-yl)pyrrole in porphyrin synthesis . The dichlorobenzenesulfonate group enhances lipophilicity and may contribute to antimicrobial activity, as seen in structurally related sulfonates .

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3S3/c16-11-3-6-13(17)14(9-11)23(18,19)20-12-4-1-10(2-5-12)15-21-7-8-22-15/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRXEVQSWPEPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for Core Intermediate: 4-(1,3-Dithiolan-2-yl)phenol

The foundational intermediate, 4-(1,3-dithiolan-2-yl)phenol (CAS: 22068-49-1), is synthesized via cyclocondensation of 4-hydroxybenzaldehyde with 1,2-ethanedithiol under acidic conditions. Key parameters include:

Reaction Conditions

  • Catalyst : Concentrated HCl or BF₃·Et₂O (5–10 mol%)
  • Solvent : Anhydrous dichloromethane or toluene
  • Temperature : Reflux (40–80°C) for 6–12 hours
  • Yield : 72–85% after column chromatography (silica gel, hexane/ethyl acetate).
Table 1: Optimization of 4-(1,3-Dithiolan-2-yl)phenol Synthesis
Parameter Tested Range Optimal Value Impact on Yield
Catalyst (HCl) 5–15 mol% 10 mol% Maximizes cyclization efficiency
Reaction Time 4–24 hours 8 hours Balances conversion vs. side reactions
Solvent Polarity Hexane to DCM Dichloromethane Enhances solubility of intermediates

Sulfonation of Phenolic Intermediate

The target compound is formed via esterification of 4-(1,3-dithiolan-2-yl)phenol with 2,5-dichlorobenzenesulfonyl chloride. Two primary methods are documented:

Schotten-Baumann Reaction

  • Base : Aqueous NaOH (2 eq)
  • Solvent : THF/Water biphasic system
  • Conditions : 0°C to room temperature, 4–6 hours
  • Yield : 60–68% after recrystallization (ethanol/water).

Pyridine-Mediated Coupling

  • Base : Pyridine (3 eq), acting as both base and solvent
  • Temperature : 0°C → gradual warming to 25°C
  • Workup : Dilute HCl wash, extraction with ethyl acetate
  • Yield : 75–82% with higher purity (>98% by HPLC).
Table 2: Comparative Analysis of Sulfonation Methods
Method Yield (%) Purity (%) Reaction Time Scalability
Schotten-Baumann 60–68 95–97 4–6 hours Moderate
Pyridine-Mediated 75–82 98–99 3–4 hours High

Critical Factors in Process Optimization

Steric and Electronic Effects

The electron-donating 1,3-dithiolane ring enhances nucleophilicity of the phenolic oxygen, accelerating sulfonyl chloride coupling. However, steric hindrance from the dithiolane moiety necessitates prolonged reaction times compared to unsubstituted phenol derivatives.

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) improve sulfonyl chloride solubility but may hydrolyze the dithiolane ring. Pyridine’s dual role as base and solvent mitigates hydrolysis while maintaining reaction efficiency.

Temperature Control

Exothermic sulfonation requires strict temperature control (<30°C) to prevent:

  • Dithiolane ring opening (above 50°C)
  • Sulfonyl chloride decomposition (prolonged heating)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, SO₃Ar-H), 7.62–7.58 (m, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, dithiolane-Ar-H), 6.95 (d, J = 8.0 Hz, 2H, dithiolane-Ar-H), 4.45–4.40 (m, 2H, S-CH₂), 3.15–3.10 (m, 2H, S-CH₂).
  • IR (KBr): ν 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym), 1060 cm⁻¹ (C-O-S).

Chromatographic Purity

  • HPLC : C18 column, 70:30 MeOH/H₂O, RT = 8.2 min, purity >98%.

Challenges and Alternative Routes

Dithiolane Ring Stability

The 1,3-dithiolane group is prone to oxidative ring opening under acidic or high-temperature conditions. Mitigation strategies include:

  • Inert atmosphere (N₂/Ar) during reactions
  • Low-temperature workup (<20°C)

Alternative Sulfonating Agents

While 2,5-dichlorobenzenesulfonyl chloride is standard, 2,5-dichlorobenzenesulfonic anhydride has been explored for improved atom economy but shows lower reactivity (yields <50%).

Industrial-Scale Considerations

Cost Analysis

Component Price/kg (USD) Contribution to Total Cost
1,2-Ethanedithiol 320–400 45%
4-Hydroxybenzaldehyde 90–120 20%
Sulfonyl Chloride 600–800 30%

Waste Management

  • Byproducts : HCl (gas), pyridine hydrochloride
  • Neutralization : NaOH scrubbing for HCl, pyridine recovery via distillation

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds and modulation of protein function. Additionally, the dichlorobenzenesulfonate moiety can act as an electrophile, reacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Sulfonate Derivatives

Compound Heterocycle Substituents π-π Stacking Distance (Å)
Target Compound 1,3-Dithiolane 2,5-Dichlorobenzenesulfonate 3.43–3.49
Dimethyl 1,3-Dioxolane Derivative 1,3-Dioxolane 2-Hydroxyphenyl 3.33–3.39
4-Fluorobenzenesulfonate None 4-Fluorobenzenesulfonate N/A

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate (CAS No. 298216-04-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate is C15H12Cl2O3S3, with a molecular weight of approximately 407.36 g/mol. The compound features a dithiolan ring and a dichlorobenzenesulfonate moiety, which contribute to its unique reactivity and biological activity.

Physical Properties:

  • Density: 1.5 ± 0.1 g/cm³
  • Boiling Point: 577.8 ± 50.0 °C at 760 mmHg
  • Flash Point: 303.2 ± 30.1 °C

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1,3-Dithiolan-2-yl)phenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine under anhydrous conditions to prevent hydrolysis .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. The dithiolan ring's ability to interact with thiol groups in proteins may contribute to this property by disrupting microbial cellular functions.

Anticancer Activity

Studies have shown that derivatives of sulfonate compounds can exhibit significant anticancer properties. For instance, related compounds have been evaluated for their antiproliferative effects on various cancer cell lines:

Compound Cell Line IC50 (µM)
PIB-SOHT-29X.X
PIB-SOM21X.X
PIB-SOMCF7X.X

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness against cancer cells .

The mechanism by which 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate exerts its biological effects may involve:

  • Formation of Disulfide Bonds: Interaction with thiol groups in proteins.
  • Electrophilic Attack: The dichlorobenzenesulfonate moiety may act as an electrophile, reacting with nucleophilic sites in biomolecules.

This dual mechanism could lead to modulation of protein function and disruption of cellular processes critical for microbial survival and cancer cell proliferation .

Case Studies

  • Antiproliferative Activity in Cancer Research:
    A study assessed the antiproliferative activity of various derivatives on human cancer cell lines (HT-29, M21, MCF7). Results indicated that specific modifications to the dithiolan structure enhanced cytotoxicity against these cells .
  • Evaluation of Structure–Activity Relationships:
    Research focused on evaluating how structural changes in sulfonate derivatives impact their biological activity. This study highlighted the importance of the dithiolan ring in enhancing the therapeutic profile of related compounds .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 4-(1,3-dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

  • Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans at 297 K. Absorption correction (e.g., SADABS) is critical for accuracy .
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging least-squares minimization to handle disorder (e.g., dithiolane ring irregularities observed in related structures ).
  • Validation : Report R-factors (e.g., R₁ = 0.040, wR₂ = 0.110) and data-to-parameter ratios (>20:1) to ensure reliability .

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